molecular formula C19H10ClNO4S B596315 2-(4-Chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid CAS No. 1258637-95-4

2-(4-Chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid

Cat. No. B596315
CAS RN: 1258637-95-4
M. Wt: 383.802
InChI Key: ZIBFSOHYYUKGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid” is a thiophene-based analog. Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-(4-Chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid is part of a broader class of chemicals that have been synthesized and studied for their unique chemical properties and potential applications in various fields, including material science and medicinal chemistry. Research on similar compounds has explored methods for their preparation, structural modification, and the exploration of their chemical reactivity and interaction mechanisms.

For example, one study describes an improved method for the synthesis of 4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylates, highlighting a one-pot procedure from 2-acyl-1,4-benzoquinones and mercaptoacetates. This method emphasizes the versatility of thiophene derivatives in chemical synthesis, potentially applicable to the compound (Kobayashi et al., 2001).

Biological Activity and Applications

The biological activity of naphtho[2,3-b]thiophene derivatives has been a subject of interest, particularly in the context of cytotoxicity and potential therapeutic applications. For instance, a study on the cytotoxic evaluation of acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione revealed that certain analogues exhibit significant efficacy against cell lines resistant to treatment with common therapeutic agents. These findings suggest a potential role for these compounds in the development of new anticancer drugs (Gomez-Monterrey et al., 2011).

Environmental and Sensory Applications

Metal-organic frameworks (MOFs) constructed using thiophene-functionalized dicarboxylates have demonstrated efficiency as luminescent sensory materials for detecting environmental contaminants. This indicates the potential of thiophene derivatives for environmental monitoring and the development of sensors for detecting hazardous substances (Zhao et al., 2017).

Antiviral Research

Research on fused thiophene and thienopyrimidine derivatives, starting from compounds closely related to the one , has shown promising anti-avian influenza virus (H5N1) activity. This highlights the potential of such compounds in the development of new antiviral drugs (Rashad et al., 2010).

Safety And Hazards

In general, the handling of such compounds should follow the laboratory’s safe practices, wear appropriate protective equipment, and avoid contact with skin, eyes and inhalation of its dust .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives . This suggests that there is ongoing interest in the development and study of thiophene-based compounds, including “2-(4-Chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid”.

properties

IUPAC Name

2-(4-chloroanilino)-4,9-dioxobenzo[f][1]benzothiole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClNO4S/c20-9-5-7-10(8-6-9)21-18-14(19(24)25)13-15(22)11-3-1-2-4-12(11)16(23)17(13)26-18/h1-8,21H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBFSOHYYUKGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=C3C(=O)O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735051
Record name 2-(4-Chloroanilino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenylamino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid

CAS RN

1258637-95-4
Record name Naphtho[2,3-b]thiophene-3-carboxylic acid, 2-[(4-chlorophenyl)amino]-4,9-dihydro-4,9-dioxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258637-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chloroanilino)-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.